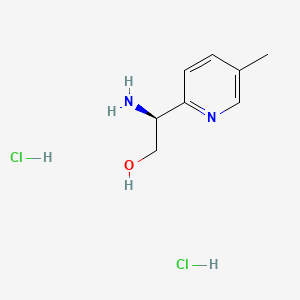
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride is a chemical compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 5-methylpyridin-2-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methylpyridin-2-yl ethan-1-ol.
Amination: The hydroxyl group of the ethan-1-ol is converted to an amino group through a series of reactions, often involving the use of reagents such as ammonia or amines.
Chirality Induction: The (2S) configuration is introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as:
Catalytic Hydrogenation: To achieve selective reduction of intermediates.
Crystallization: For purification and isolation of the final product.
Automated Synthesis: Using robotic systems to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Imines: Formed through oxidation of the amino group.
Secondary Amines: Resulting from reduction reactions.
Alkylated Derivatives: Produced through substitution reactions.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting the central nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride: The enantiomer of the compound with different stereochemistry.
2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride: Lacks the methyl group on the pyridine ring.
2-amino-2-(5-methylpyridin-2-yl)propan-1-ol dihydrochloride: Contains an additional methyl group on the ethan-1-ol backbone.
Uniqueness
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride is unique due to its specific stereochemistry and the presence of the 5-methylpyridin-2-yl substituent, which may confer distinct biological and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C8H14Cl2N2O |
|---|---|
Molekulargewicht |
225.11 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6-2-3-8(10-4-6)7(9)5-11;;/h2-4,7,11H,5,9H2,1H3;2*1H/t7-;;/m1../s1 |
InChI-Schlüssel |
KIBPMUAIGMDYGQ-XCUBXKJBSA-N |
Isomerische SMILES |
CC1=CN=C(C=C1)[C@@H](CO)N.Cl.Cl |
Kanonische SMILES |
CC1=CN=C(C=C1)C(CO)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


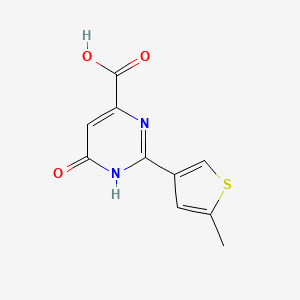
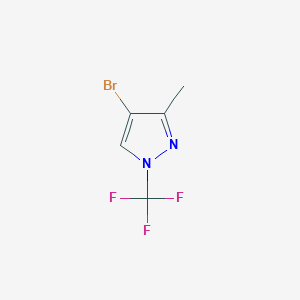

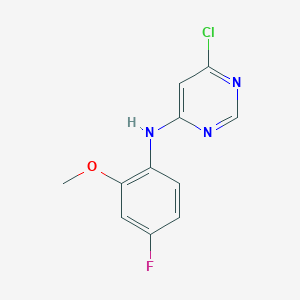
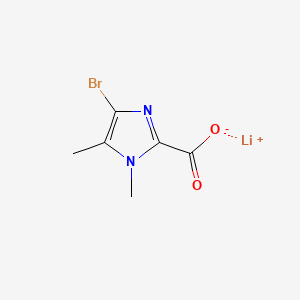
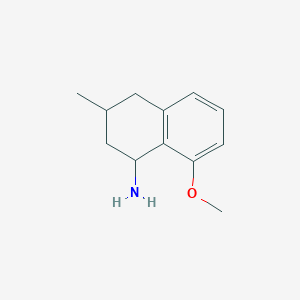
amine hydrochloride](/img/structure/B13485587.png)

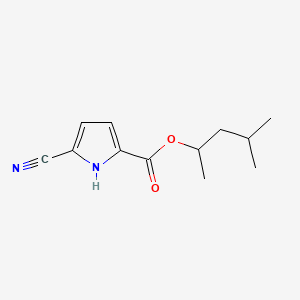


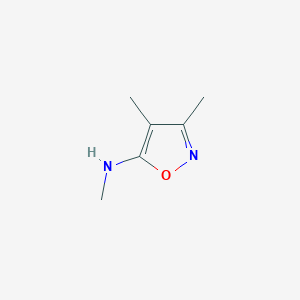
![9-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-ol hydrochloride](/img/structure/B13485618.png)

